Product packaging for 6-fluoro-4-iodopyridin-3-ol(Cat. No.:CAS No. 1034467-29-2)

6-fluoro-4-iodopyridin-3-ol

Cat. No.: B6250615
CAS No.: 1034467-29-2
M. Wt: 239
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Description

Overview of Pyridinol Chemistry and Biological Relevance

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. ajrconline.orgnih.gov It is a structural motif found in numerous natural products, including nicotine (B1678760) and the vitamin niacin, and is a key component in a vast number of synthetic drugs and agrochemicals. ajrconline.orgnih.gov The nitrogen atom in the pyridine ring imparts polarity and the ability to accept hydrogen bonds, which can improve the solubility and bioavailability of drug candidates. ajrconline.org

When a hydroxyl (-OH) group is added to the pyridine ring, it forms a pyridinol. This functional group can exist in equilibrium with its tautomeric form, a pyridone. bldpharm.com Pyridinols and pyridones are not merely structural curiosities; they are prevalent in a wide range of biologically active molecules. researchgate.net The pyridinol moiety can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets like enzymes and receptors. bldpharm.com Consequently, pyridine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. nih.govnih.gov A recent analysis of drugs approved by the U.S. Food and Drug Administration (FDA) highlighted that pyridine is the second most common nitrogen-containing heterocycle in these pharmaceuticals. nih.gov

Role of Halogenation in Pyridine Ring Systems

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto a pyridine ring is a powerful strategy in drug design. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its target. nih.govresearchgate.net

In contrast, heavier halogens like chlorine, bromine, and particularly iodine, are known to participate in a specific type of non-covalent interaction called "halogen bonding." acs.org This occurs when the electron-deficient region on the outer side of the halogen atom (known as a σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom in a biological target. acs.org The strength of this interaction increases with the size and polarizability of the halogen, making iodine a potent halogen bond donor. acs.org This directional bonding can significantly enhance the binding affinity and selectivity of a drug for its intended receptor. researchgate.net Therefore, the strategic placement of different halogens on a pyridine scaffold allows chemists to fine-tune molecular properties for optimal therapeutic effect. nih.gov

Unique Structural Features of 6-Fluoro-4-iodopyridin-3-ol for Academic Inquiry

This compound (CAS No. 1034467-29-2) is a prime example of a multi-functional building block designed for sophisticated chemical synthesis. bldpharm.commyskinrecipes.com Its significance in academic and industrial research stems from the specific arrangement of its functional groups, which provide a versatile platform for constructing more complex molecules. myskinrecipes.com

The compound's structure is a convergence of the key features discussed previously:

The Pyridinol Core: The hydroxyl group provides a reactive handle for various chemical transformations, such as etherification or esterification, allowing for the attachment of other molecular fragments.

The Fluorine Atom: Positioned at the 6-position, the fluorine atom influences the electronic nature of the pyridine ring and can enhance the metabolic stability of derivatives synthesized from this building block. nih.gov

The Iodine Atom: The iodine at the 4-position is the most synthetically versatile feature. It is an excellent leaving group in nucleophilic substitution reactions and, more importantly, serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. The iodine's capacity for strong halogen bonding also presents an opportunity for rational drug design. acs.org

This trifecta of functional groups makes this compound a highly valuable intermediate in the synthesis of novel pharmaceutical compounds, particularly in the pursuit of treatments for neurological disorders and cancer. myskinrecipes.com Its structure allows for sequential and site-selective reactions, giving chemists precise control over the final molecular design. Furthermore, the presence of the halogen atoms makes it a candidate for the development of radiolabeled molecules for use in diagnostic imaging. myskinrecipes.com

Below are the key properties of this compound.

PropertyValue
CAS Number 1034467-29-2
Molecular Formula C₅H₃FINO
Molecular Weight 238.99 g/mol
Purity ≥95%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FINO B6250615 6-fluoro-4-iodopyridin-3-ol CAS No. 1034467-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-iodopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJNMERQFYKTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 6 Fluoro 4 Iodopyridin 3 Ol and Its Analogs

Nucleophilic Substitution on the Halogenated Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). In di- or tri-halogenated pyridines, the position of nucleophilic attack is highly dependent on the nature of the halogens and the reaction conditions. For instance, in pentafluoropyridine, nucleophilic attack occurs primarily at the 4-position. researchgate.netrsc.org However, the regioselectivity can be altered. Studies on 2,4-dihalopyridines and 2,4,6-trihalopyridines have shown that nucleophilic substitution can be directed to the 2- or 6-position, a long-standing challenge in synthetic chemistry. researchgate.net

In the case of 6-fluoro-4-iodopyridin-3-ol, the fluorine atom at the 6-position and the iodine atom at the 4-position create a complex reactivity profile. Generally, fluorine is a better-activating group for SNAr reactions than iodine due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. Conversely, iodide is a better leaving group than fluoride (B91410). This dichotomy means that the site of substitution can be influenced by the nature of the incoming nucleophile and the reaction conditions.

For example, in related polyhalogenated pyridines, it has been observed that fluorine is often the first halogen to be displaced in sequential SNAr reactions. nih.gov This suggests that in this compound, nucleophilic attack might preferentially occur at the 6-position, leading to the displacement of the fluoride ion. However, the excellent leaving group ability of iodide could favor substitution at the 4-position under certain conditions.

Electrophilic Attack on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orguoanbar.edu.iq The presence of halogens further deactivates the ring towards electrophilic attack. Electrophilic substitution on pyridine, when it does occur, generally requires harsh reaction conditions and proceeds at the 3- and 5-positions. quimicaorganica.orguoanbar.edu.iqlibretexts.org This is because the intermediates formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.orglibretexts.org

For this compound, the existing substituents will direct any potential electrophilic attack. The hydroxyl group at the 3-position is an activating group and would typically direct incoming electrophiles to the 2- and 4-positions. However, these positions are already occupied by the nitrogen atom (position 1 is adjacent to 2 and 6) and an iodine atom, respectively. The fluorine at the 6-position and the iodine at the 4-position are deactivating groups. The interplay of these electronic effects makes predicting the site of electrophilic attack complex. It is plausible that the electron-donating character of the hydroxyl group could facilitate electrophilic substitution, potentially at the 2- or 5-positions, though the deactivating effect of the halogens would still necessitate vigorous reaction conditions. uoanbar.edu.iq It's important to note that Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings as the Lewis acid catalysts coordinate with the nitrogen atom. quimicaorganica.orgresearchgate.net

Influence of Fluorine and Iodine on Pyridinol Reactivity

The presence of both fluorine and iodine on the pyridinol ring significantly influences its reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which deactivates the ring to electrophilic attack but activates it for nucleophilic substitution. quora.comstudypug.com The C-F bond is very strong, making fluoride a poor leaving group in SNAr reactions. stackexchange.com

Conversely, iodine is less electronegative than fluorine but is a much better leaving group due to the weaker C-I bond and the greater stability of the iodide anion. stackexchange.com This difference in leaving group ability is a key factor in determining the outcome of nucleophilic substitution reactions on this compound.

The reactivity of halogens generally decreases down the group, with fluorine being the most reactive and iodine the least. studypug.combritannica.com This high reactivity of fluorine is attributed to its low bond dissociation energy and high electron affinity. britannica.com In the context of the pyridine ring, the strong oxidizing power of fluorine makes it a potent activator for nucleophilic attack. libretexts.org

Interactive Table: Comparison of Fluorine and Iodine Properties

PropertyFluorineIodine
Electronegativity (Pauling Scale)3.982.66
Atomic Radius (pm)50140
C-X Bond Strength (in CH₃X, kJ/mol)452213
Leaving Group AbilityPoorGood

Tautomerism and its Impact on Reactivity (e.g., Pyridinol-Pyridone Equilibrium)

3-Hydroxypyridines, such as this compound, can exist in equilibrium with their corresponding pyridone tautomers. researchgate.netresearchgate.net This tautomerism involves the migration of a proton from the hydroxyl group to the ring nitrogen, resulting in a zwitterionic or neutral keto form. The position of this equilibrium is highly dependent on the solvent. rsc.org In aqueous solutions, the pyridone form is often favored due to stabilization by hydrogen bonding, while in the gas phase or nonpolar solvents, the pyridinol form may be more prevalent. researchgate.netstackexchange.com

The tautomeric form of the molecule significantly impacts its reactivity. The pyridinol form behaves more like a typical phenol, with the hydroxyl group influencing its acidic and nucleophilic properties. The pyridone form, on the other hand, has an amide-like character. youtube.com The presence of a C=O double bond in the pyridone tautomer can influence its participation in reactions like Michael additions. nih.gov

For this compound, the electron-withdrawing fluorine and iodine atoms can be expected to influence the acidity of the hydroxyl group and thus the position of the tautomeric equilibrium. The equilibrium between the pyridinol and pyridone forms is a critical consideration in predicting the molecule's behavior in different chemical environments.

Reaction Kinetics and pH-Dependency of Halogenated Pyridinol Transformations

The rates of chemical transformations involving halogenated pyridinols are often dependent on the pH of the reaction medium. This pH dependency can arise from the protonation or deprotonation of the pyridine nitrogen or the hydroxyl group, which in turn affects the molecule's reactivity. nih.govnih.gov

For instance, in nucleophilic substitution reactions, the protonation state of the pyridine ring can significantly alter its electrophilicity. A protonated pyridinium (B92312) ion is more electron-deficient and therefore more susceptible to nucleophilic attack than the neutral pyridine. The kinetics of such reactions would thus show a strong dependence on pH, with reaction rates potentially increasing at lower pH values.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 6 Fluoro 4 Iodopyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation and Electronic Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 6-fluoro-4-iodopyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the 2-position would likely appear as a doublet, with its chemical shift influenced by the adjacent fluorine and nitrogen atoms. The proton at the 5-position would also be expected to be a doublet. The hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. Six distinct signals would be anticipated, one for each carbon atom in the molecule. The carbon atoms bonded to electronegative atoms (fluorine, iodine, oxygen, and nitrogen) would be significantly deshielded and appear at higher chemical shifts. The C-F and C-I couplings would provide further structural confirmation.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to a pyridine ring and would be influenced by the other substituents.

Expected NMR Data for this compound (Predicted):

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Assignment
¹H7.5 - 8.0dJ(H,H) ≈ 2-3H-2
¹H7.0 - 7.5dJ(H,H) ≈ 2-3H-5
¹H5.0 - 6.0br s-OH
¹³C155 - 165dJ(C,F) ≈ 230-250C-6
¹³C90 - 100s-C-4
¹³C140 - 150dJ(C,F) ≈ 10-15C-5
¹³C145 - 155dJ(C,F) ≈ 3-5C-3
¹³C120 - 130dJ(C,F) ≈ 20-25C-2
¹⁹F-120 to -140s-F-6

Note: These are predicted values based on analogous structures and may vary from experimental data.

Mass Spectrometry Techniques (e.g., HPLC-MS, HRMS) for Molecular Formula Verification and Purity Assessment

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hyphenated technique would be used to separate the target compound from any impurities and then determine the mass-to-charge ratio (m/z) of the eluting components. This is crucial for assessing the purity of the synthesized this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The expected exact mass for this compound (C₅H₃FINO) is 238.9247. The characteristic isotopic pattern of iodine (a single stable isotope at 127 amu) would be readily identifiable.

Expected Mass Spectrometry Data for this compound:

TechniqueExpected ResultInformation Obtained
HPLC-MSA major peak with m/z corresponding to [M+H]⁺ or [M-H]⁻Purity assessment and nominal mass confirmation
HRMSExact mass measurement consistent with C₅H₃FINO (e.g., 238.9247 for the neutral molecule)Unambiguous molecular formula verification

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-F, C-I, and pyridine ring vibrations. The broadness and position of the O-H stretching band could also provide insights into intermolecular hydrogen bonding.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretch (hydrogen-bonded)
1550-1650Medium-StrongC=C and C=N stretching (pyridine ring)
1200-1300StrongC-O stretching
1000-1100StrongC-F stretching
500-600MediumC-I stretching

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. This would offer an unambiguous confirmation of the connectivity and conformation of the molecule.

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a compound and for analyzing reaction mixtures. A validated HPLC method would be developed using a suitable stationary phase (e.g., C18) and mobile phase. The purity of this compound would be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Typical HPLC Parameters for Analysis of this compound:

ParameterTypical Condition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
Retention TimeDependent on the specific method, but would be a characteristic value for the compound

Computational and Theoretical Investigations of 6 Fluoro 4 Iodopyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 6-fluoro-4-iodopyridin-3-ol. The presence of three distinct substituents on the pyridine (B92270) ring—a strongly electron-withdrawing fluorine atom, a less electronegative but highly polarizable iodine atom, and an electron-donating hydroxyl group—creates a complex electronic environment.

The electronic structure is significantly influenced by the interplay of inductive and resonance effects of these substituents. The fluorine atom at the 6-position and the iodine atom at the 4-position both exert electron-withdrawing inductive effects, while the hydroxyl group at the 3-position can donate electron density to the ring via resonance. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the ring and the carbon-halogen bonds, indicating sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. emerginginvestigators.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and the oxygen atom of the hydroxyl group, indicating their roles as hydrogen bond acceptors. A region of positive potential (a "sigma-hole") is anticipated on the iodine atom, which is characteristic of its ability to act as a halogen bond donor. nih.gov

Reactivity indices, such as Fukui functions and local softness, can be derived from quantum chemical calculations to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. These calculations would likely indicate that the carbon atoms adjacent to the nitrogen and bearing the halogen substituents are key sites for various chemical transformations.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative data based on typical calculations for similar compounds)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability
Dipole Moment2.5 DIndicates a polar molecule

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is relatively simple due to the rigidity of the pyridine ring. The primary conformational flexibility arises from the orientation of the hydroxyl group's hydrogen atom. This can lead to different rotamers, which can be investigated using computational methods.

Potential energy surface (PES) scans can be performed by systematically rotating the dihedral angle of the C-O-H bond to identify the most stable conformations. The global minimum on the PES would correspond to the most populated conformation. It is likely that the most stable conformer would be influenced by intramolecular hydrogen bonding or repulsive interactions with the adjacent iodine atom.

While the isolated molecule has limited conformational freedom, molecular dynamics (MD) simulations can provide insights into its behavior in different environments, such as in solution or in a condensed phase. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of intermolecular interactions and their influence on the molecule's conformation and dynamics. In a solvent like water or DMSO, the hydroxyl group would be expected to form hydrogen bonds with solvent molecules, which could influence its preferred orientation.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in the solid-state structure and biological activity of molecules. wikipedia.org For this compound, several types of non-covalent interactions are of interest, with halogen bonding being particularly significant.

Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor. nih.gov This is due to the formation of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom, opposite to the C-I covalent bond. nih.gov This positive region can interact favorably with a Lewis base or an electron-rich atom. In a crystal lattice or in the presence of suitable acceptor molecules, the iodine atom of this compound could form halogen bonds with, for example, the nitrogen atom of another pyridine ring or the oxygen of a hydroxyl group. The strength of this interaction would be influenced by the electron-withdrawing nature of the pyridine ring. researchgate.net

Hydrogen Bonding: The hydroxyl group at the 3-position is a classic hydrogen bond donor and acceptor. It can donate its hydrogen to an acceptor atom or its oxygen can accept a hydrogen from a donor molecule. In the solid state, this would likely lead to the formation of hydrogen-bonded networks.

Other Non-Covalent Interactions: Other non-covalent interactions, such as π-π stacking between the pyridine rings of adjacent molecules, can also influence the supramolecular assembly. nih.gov The presence of the fluorine atom can also lead to specific interactions, although C-F bonds are generally poor hydrogen bond acceptors.

Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these non-covalent interactions. mdpi.com

Table 2: Predicted Non-Covalent Interaction Energies for this compound Dimers (Illustrative data based on typical calculations for similar interactions)

Interaction TypePredicted Interaction Energy (kcal/mol)
C-I···N Halogen Bond-4.5
O-H···N Hydrogen Bond-6.0
π-π Stacking-2.5

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.org The calculated magnetic shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C.

The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the ¹³C chemical shifts of the carbon atoms in the pyridine ring would be influenced by the attached substituents. The carbon attached to the iodine would experience a significant upfield shift due to the heavy atom effect. The ¹⁹F NMR chemical shift is also highly dependent on its electronic surroundings and can be a sensitive probe of the molecular structure.

Comparing the computationally predicted NMR spectra with experimental data can help to confirm the structure of the molecule and assign the observed signals to specific atoms. nih.govnsf.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on general substituent effects and calculations on similar pyridine derivatives)

Carbon AtomPredicted Chemical Shift (ppm)
C2140.5
C3155.0
C495.2
C5115.8
C6160.1

Theoretical Mechanistic Studies of this compound Transformations

For example, in a nucleophilic aromatic substitution reaction, theoretical calculations could determine whether the substitution is more likely to occur at the position of the fluorine or the iodine atom. Such studies would involve calculating the activation energies for the formation of the Meisenheimer complexes at both positions. The results would depend on the nature of the nucleophile and the reaction conditions.

Another area of investigation could be the palladium-catalyzed cross-coupling reactions, which are common for aryl halides. encyclopedia.pub Theoretical studies could elucidate the mechanism of the oxidative addition, transmetalation, and reductive elimination steps, providing a deeper understanding of the catalytic cycle and helping to optimize reaction conditions.

These theoretical studies are crucial for rationalizing experimental observations and for designing new synthetic routes and catalysts.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 6 Fluoro 4 Iodopyridin 3 Ol Derivatives

Design Principles for Bioactive Pyridinol Analogs

The design of bioactive pyridinol analogs is a strategic endeavor focused on optimizing molecular properties to achieve desired therapeutic effects, often by studying their structure-activity relationships (SAR). nih.gov The core principle involves modifying the pyridinol scaffold at various positions to enhance potency, selectivity, and pharmacokinetic profiles. For pyridine (B92270) derivatives, SAR studies have revealed that antiproliferative activity is significantly influenced by the number and position of substituents. nih.gov

Key design considerations for analogs of 6-fluoro-4-iodopyridin-3-ol include:

Substitution at the Pyridine Ring: The introduction of different functional groups can drastically alter biological activity. For instance, adding methoxy (O-CH₃) groups to pyridine-based compounds has been shown to increase antiproliferative activity, with a higher number of these groups often leading to lower IC₅₀ values. nih.gov Similarly, the inclusion of halogens like bromine and chlorine, or amine (NH₂) and hydroxyl (OH) groups, also modulates the compound's effectiveness. nih.gov

Steric and Electronic Factors: The size and electronic properties of substituents are critical. In studies of 1,2-dihydropyridine derivatives as phosphodiesterase 3A (PDE3A) inhibitors, the presence of a bulky o-ethoxy group on a phenyl ring attached to the pyridine core was found to be crucial for activity. nih.gov This group induces a non-coplanar arrangement between the phenyl and dihydropyridine rings, which is believed to facilitate optimal interaction with the enzyme's binding site. nih.gov

Bioisosteric Replacement: Replacing one functional group with another that has similar physicochemical properties is a common strategy. In the development of PDE3 inhibitors, 2-imino isosteres were synthesized and compared to their 2-oxo counterparts, demonstrating that such subtle changes can significantly impact biological activity. nih.gov

Planarity and DNA Intercalation: For compounds designed as topoisomerase inhibitors, the planarity of the molecular structure is a key design principle. Acridine derivatives, for example, are effective DNA intercalators largely due to their flat aromatic structure, a feature that can be incorporated into the design of pyridinol-based analogs to target DNA-related enzymes. mdpi.com

Target-Specific Moieties: The design often incorporates moieties known to interact with a specific biological target. For instance, in designing ligands for nicotinic acetylcholine receptors (nAChRs), azetidine or pyrrolidine rings are often included, as these structures are known to confer moderate to high affinity for the α4β2 subtype of these receptors. google.com The strategic placement of fluorine and iodine atoms can also be used to develop imaging agents for PET and SPECT, respectively, targeting these receptors. google.com

These principles guide the rational design of novel this compound derivatives, aiming to create compounds with enhanced therapeutic potential for a range of biological targets.

Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition, Receptor Binding Affinity)

The biological activity of this compound derivatives is defined by their specific interactions with various biological macromolecules. These interactions, which include enzyme inhibition and receptor binding, are governed by the molecule's three-dimensional structure and the nature of its substituents.

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Certain PDE isozymes, such as PDE3, PDE4, and PDE5, are overexpressed in cancer cells, making them attractive targets for anticancer drug development. nih.gov

Studies on pyridinone derivatives, which share structural similarities with pyridinols, have demonstrated their potential as PDE inhibitors. For example, a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles were evaluated for their ability to inhibit PDE3A. nih.gov One of the most potent compounds identified was 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id), which exhibited an IC₅₀ of 27 μM for PDE3 inhibition when cGMP was the substrate. nih.gov This finding suggests a highly selective mechanism of enzyme inhibition. nih.gov The structure-activity relationship analysis indicated that steric factors and the position of substituents are critical for potent PDE3A inhibition. nih.gov The presence of an o-ethoxyphenyl group at position 4 and a 4-bromophenyl group at position 6 of the lactam ring were key for the observed activity. nih.gov

Inhibitory Activity of Pyridine Derivatives against PDE3A
CompoundSubstituent at Position 4Substituent at Position 6IC₅₀ (μM)
Id2-ethoxyphenyl4-bromophenyl27
IaPhenyl4-bromophenylInactive
Ie4-bromophenyl2-ethoxyphenylInactive

Data sourced from a study on 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino isosteres. nih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. nih.govmdpi.com Topoisomerase IIα inhibitors act by stabilizing the covalent complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. The ability of a compound to inhibit this enzyme often relies on its capacity to intercalate into DNA bases and interact with key residues in the enzyme's binding pocket. mdpi.com

While direct studies on this compound are limited, research on other heterocyclic scaffolds provides insight into potential mechanisms. For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their topoisomerase inhibition activity. mdpi.com Molecular docking simulations of related compounds suggest they fit well into the DNA cleavage site where the known inhibitor etoposide binds. mdpi.com In one study, a derivative labeled as 2E showed an inhibition pattern of topoisomerase IIα activity equivalent to etoposide at a 100 µM concentration. nih.govmdpi.com Specifically, compound 2E inhibited 88.3% of the enzyme's catalytic activity, comparable to the 89.6% inhibition by etoposide. mdpi.com

Similarly, acridine-thiosemicarbazone derivatives have been shown to inhibit topoisomerase IIα. mdpi.com Docking analyses revealed that hydrophobic interactions with nucleotide bases, such as guanine (G¹³), are essential for binding. mdpi.com Compounds DL-01, DL-07, and DL-08 demonstrated significant inhibition of topoisomerase IIα at 100 µM. mdpi.com These findings underscore the importance of planar structures and specific interactions with both DNA and the enzyme for potent inhibition.

Topoisomerase IIα Inhibition by Selected Heterocyclic Derivatives
CompoundClassConcentration (μM)% Inhibition
Etoposide (Control)Podophyllotoxin derivative10089.6%
2EPyrazolo[4,3-f]quinoline10088.3%
DL-01Acridine-thiosemicarbazone10077%
DL-07Acridine-thiosemicarbazone10074%
DL-08Acridine-thiosemicarbazone10079%

Data compiled from studies on pyrazolo[4,3-f]quinoline and acridine-thiosemicarbazone derivatives. mdpi.commdpi.com

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in numerous physiological processes in the central and peripheral nervous systems. unimi.it The α4β2 subtype is of particular interest as a therapeutic target for various neurological and psychiatric disorders. nih.gov Pyridine-containing compounds are well-known ligands for nAChRs.

A derivative that combines key structural features of the this compound scaffold is 2-fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine, known as niofene. nih.gov Niofene was developed as a potential imaging agent for α4β2 nAChRs for use in PET (with ¹⁸F) and SPECT (with ¹²³I) studies. google.comnih.gov In vitro binding assays demonstrated that niofene has a high affinity for α4β2 receptors in the rat brain, exhibiting a 10-fold better binding affinity than nicotine (B1678760). nih.gov Its affinity (Ki) was found to be superior to that of a similar compound, nifene, but slightly lower than another analog, niodene. nih.gov In vitro autoradiography confirmed that niofene binds selectively to brain regions with high concentrations of α4β2 receptors, such as the thalamus. nih.gov

In Vitro Binding Affinity of Pyridine Derivatives for α4β2 nAChRs
CompoundKᵢ (nM)
Niodene0.27
Nifrolene0.36
Nifene0.50
NiofeneHigher than Nifene, Lower than Niodene

Data based on competitive binding assays against ³H-cytisine in rat brain homogenate. nih.gov

The design of such ligands often involves an azetidinylmethoxy or similar side chain attached to the pyridine ring, which is known to enhance affinity for the α4β2 receptor subtype. google.com The presence of both fluorine and iodine atoms makes these compounds particularly versatile for dual-modality diagnostic imaging. google.com

The thyroid gland synthesizes hormones essential for regulating metabolism, a process that is critically dependent on iodine. researchgate.net Many drugs can interfere with thyroid function, either by affecting the gland directly or by altering the results of thyroid function tests. nih.gov Compounds containing iodine, such as the radio-contrast agent amiodarone, are well-known for their significant effects on thyroid physiology. nih.gov

Mechanistic Investigations of Antiproliferative Activity in Cellular Models

The antiproliferative activity of pyridine derivatives has been demonstrated across various cancer cell lines. The mechanisms underlying this activity are often multifactorial, involving the inhibition of key enzymes like topoisomerases and phosphodiesterases, as discussed previously.

Studies on halogenated 4,4'-bipyridines, which feature two linked pyridine rings, have shown significant antiproliferative activity against malignant melanoma cell lines. nih.gov The A375 melanoma cell line was found to be particularly sensitive to these compounds. nih.gov Notably, the presence of an electrophilic iodine atom was shown to have a significant impact on the biological activity. The compound 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine displayed potent antiproliferation against A375 cells while showing lower toxicity in normal BJ fibroblast cells. nih.gov This suggests that the iodinated pyridine scaffold could be a promising template for designing new inhibitors of melanoma cell proliferation. nih.gov

In another study, a series of 3,4-diarylpyrazole-1-carboxamide derivatives, which can be considered structurally related to substituted pyridines, were tested against the A375P human melanoma cell line. nih.gov Several of these compounds exhibited activity similar to or greater than the approved drug Sorafenib. nih.gov The most potent compound, IIa , which features dimethylamino and phenolic moieties, showed strong antiproliferative effects. nih.gov

The antiproliferative effects of pyrazolo[4,3-f]quinoline derivatives were screened against a panel of six human cancer cell lines: ACHN (renal), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), and PC-3 (prostate). nih.gov The compounds 1M , 2E , and 2P were found to be the most effective across all cell lines, with GI₅₀ (50% growth inhibition) values below 8 µM. nih.gov

Antiproliferative Activity (GI₅₀ in µM) of Pyrazolo[4,3-f]quinoline Derivatives
CompoundACHNHCT-15MM231NCI-H23NUGC-3PC-3
1M<8<8<8<8<8<8
2E<8<8<8<8<8<8
2P<8<8<8<8<8<8

Data from a study screening pyrazolo[4,3-f]quinoline derivatives against a panel of human cancer cell lines. nih.gov

These investigations highlight that the antiproliferative activity of compounds related to this compound is a result of complex interactions with cellular machinery, leading to the inhibition of cell growth and proliferation in various cancer models.

Role of Halogen Atoms (Fluorine, Iodine) in Modulating Biological Activity and Molecular Recognition

The biological activity and molecular recognition of this compound derivatives are significantly influenced by the presence of fluorine and iodine atoms. These halogens modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. nih.govfrontiersin.org

Fluorine's Influence:

The incorporation of fluorine into pyridine-based scaffolds is a common strategy in drug discovery to enhance pharmacological properties. chemistryviews.orgresearchgate.net The small size and high electronegativity of the fluorine atom can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is strong and not easily metabolized by cytochrome P450 enzymes, which can increase the drug's half-life in the body. researchgate.net

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of the molecule. researchgate.net

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine ring, affecting its ionization state at physiological pH and influencing its solubility and ability to cross cell membranes. nih.gov

Iodine's Contribution through Halogen Bonding:

The iodine atom, in particular, can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.gov This interaction occurs between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on a biological macromolecule, such as the backbone carbonyl oxygen or a nitrogen atom in an amino acid residue. ijpsonline.com

The strength of halogen bonds increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov Therefore, the iodine atom in this compound is a potent halogen bond donor. This interaction can significantly contribute to the binding affinity and selectivity of the compound for its target protein. ijpsonline.com

The table below summarizes the potential roles of fluorine and iodine in the biological activity of this compound derivatives.

HalogenKey PropertyImpact on Biological Activity
Fluorine High Electronegativity, Small SizeIncreased metabolic stability, enhanced binding affinity through various interactions, modulation of pKa.
Iodine High Polarizability, σ-holeForms strong halogen bonds, leading to increased binding affinity and selectivity for biological targets.

Lipophilicity and its Influence on Biological System Distribution and Interaction

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov The presence of both a hydrophilic hydroxyl group and lipophilic halogen atoms in this compound suggests a balanced lipophilicity that is crucial for its biological function.

The introduction of halogen atoms generally increases the lipophilicity of a molecule. usu.edu This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, such as the blood-brain barrier, allowing it to reach its target sites within the body. usu.edu

However, the degree of lipophilicity must be optimal. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which can decrease the bioavailability of the drug. nih.gov The interplay between the hydrophilic pyridinol core and the lipophilic halogen substituents in this compound derivatives allows for the fine-tuning of this property to achieve a desirable pharmacokinetic profile.

Antioxidant Activity and Mechanisms

Pyridin-3-ol derivatives are recognized for their potential antioxidant properties, primarily due to the presence of the hydroxyl group on the pyridine ring. nih.gov This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage.

The antioxidant activity of 3-hydroxypyridines can be influenced by the nature and position of other substituents on the pyridine ring. Electron-donating groups can enhance the antioxidant capacity by stabilizing the resulting radical, while electron-withdrawing groups may have the opposite effect.

The potential antioxidant mechanisms of this compound derivatives could involve:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can directly donate a hydrogen atom to a free radical. frontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): The molecule can donate an electron to a free radical, followed by the transfer of a proton from the hydroxyl group. frontiersin.org

The table below outlines the potential antioxidant mechanisms.

MechanismDescription
Hydrogen Atom Transfer (HAT) The hydroxyl group directly donates a hydrogen atom to a free radical, neutralizing it.
Single Electron Transfer-Proton Transfer (SET-PT) The molecule first donates an electron to the free radical, forming a radical cation, which then loses a proton from the hydroxyl group.

Further experimental and computational studies are necessary to fully elucidate the specific antioxidant mechanisms and potency of this compound and its derivatives.

Applications of 6 Fluoro 4 Iodopyridin 3 Ol As a Chemical Building Block and Research Tool

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The dihalogenated and hydroxylated nature of 6-fluoro-4-iodopyridin-3-ol provides multiple reactive sites that can be exploited for the construction of intricate heterocyclic frameworks. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Key reactions that can be employed to elaborate the structure of this compound include:

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The iodo-substituent at the 4-position of this compound makes it an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups. wikipedia.orglibretexts.org This method is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in many complex natural products and functional materials. libretexts.org The reaction is typically carried out under mild conditions, making it suitable for substrates with sensitive functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The 4-iodo position of this compound can be selectively targeted for amination, providing a route to 4-amino-6-fluoropyridin-3-ol derivatives. researchgate.net This reaction is known for its broad substrate scope and functional group tolerance, allowing for the introduction of a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.org Research has shown that in dihalogenated pyridines, such as 2-fluoro-4-iodopyridine, the Buchwald-Hartwig cross-coupling can be exclusive for the 4-position. researchgate.net

Suzuki Coupling: This versatile palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide. The iodo group of this compound can readily participate in Suzuki coupling to introduce a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position.

The strategic application of these and other cross-coupling reactions allows for the stepwise and controlled construction of complex, fused heterocyclic systems. The resulting scaffolds can serve as core structures for the development of novel compounds with diverse biological activities.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameReactantCatalyst/ReagentProduct Type
Sonogashira CouplingTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, Base4-Alkynyl-6-fluoropyridin-3-ol
Buchwald-Hartwig AminationPrimary or Secondary AminePalladium catalyst, Ligand, Base4-Amino-6-fluoropyridin-3-ol
Suzuki CouplingOrganoboron CompoundPalladium catalyst, Base4-Aryl/Alkyl-6-fluoropyridin-3-ol

Precursor for Advanced Medicinal Chemistry Research Molecules

Fluorinated pyridine (B92270) moieties are prevalent in a significant number of pharmaceuticals and clinical candidates due to the ability of the fluorine atom to modulate key drug-like properties such as metabolic stability, binding affinity, and lipophilicity. The this compound scaffold is therefore a highly attractive starting material for the synthesis of novel therapeutic agents.

Research in medicinal chemistry has demonstrated the importance of the fluoropyridinol core in the development of kinase inhibitors, a major class of anticancer drugs. For instance, patents have been filed for cyclin-dependent kinase (CDK) inhibitors that incorporate substituted pyridine structures. google.com Furthermore, chromenopyridine derivatives, which can be conceptually derived from precursors like this compound, have been investigated as phosphatidylinositol-5-phosphate (B1243415) 4-kinase (PI5P4K) inhibitors for the treatment of cancer and other diseases. google.com

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the core scaffold. Through reactions like the Suzuki and Buchwald-Hartwig couplings, a diverse library of analogues can be generated and screened for biological activity against various therapeutic targets.

Table 2: Examples of Kinase Inhibitor Scaffolds with Structural Similarity

Kinase TargetCore ScaffoldPotential Synthetic Route from this compound
Cyclin-Dependent Kinases (CDKs)Substituted PyridineCross-coupling at the 4-position, modification of the hydroxyl group
Phosphatidylinositol-5-Phosphate 4-Kinase (PI5P4K)ChromenopyridineMulti-step synthesis involving cyclization and cross-coupling reactions

Utility in the Development of Labeled Compounds for Imaging Modalities (e.g., Radiolabeling for PET/SPECT Research)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that utilize radiolabeled molecules to visualize and quantify biological processes in vivo. researchgate.net The development of novel PET and SPECT tracers is crucial for advancing our understanding of diseases and for improving diagnostic accuracy. This compound is an ideal precursor for the synthesis of such tracers due to the presence of both fluorine and iodine atoms.

The fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which is the most commonly used radionuclide in PET imaging due to its favorable decay characteristics. researchgate.netnih.gov The synthesis of [¹⁸F]-labeled PET tracers often involves a late-stage radiofluorination step. nih.gov While direct nucleophilic radiofluorination of electron-rich pyridines can be challenging, methods involving pyridine N-oxides have been developed to facilitate this transformation. rsc.orgnih.gov For example, a novel PET tracer for imaging leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, was synthesized via the [¹⁸F]-fluorination of a substituted pyridine ring. nih.gov

The iodine atom provides a site for the introduction of radioiodine isotopes, such as iodine-123 ([¹²³I]) for SPECT imaging or the positron-emitting iodine-124 ([¹²⁴I]) for PET imaging. Iodinated precursors are valuable in the development of radiopharmaceuticals. Furthermore, the iodo-substituent can be utilized in transition metal-catalyzed reactions to attach a prosthetic group that is already radiolabeled with ¹⁸F. For instance, the Sonogashira coupling of 4-[¹⁸F]fluoroiodobenzene has been used for the rapid labeling of peptides. rsc.org This approach highlights the potential of using the iodo-functionality of this compound to introduce an ¹⁸F-labeled moiety.

Table 3: Potential Radiolabeling Strategies for this compound

Imaging ModalityRadioisotopeLabeling Strategy
PETFluorine-18 ([¹⁸F])Direct radiofluorination or coupling with an [¹⁸F]-labeled prosthetic group
SPECTIodine-123 ([¹²³I])Radioiodination at the 4-position
PETIodine-124 ([¹²⁴I])Radioiodination at the 4-position

Role in Agrochemical Research and Development

Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous commercial products being used as fungicides, herbicides, and insecticides. d-nb.info The incorporation of fluorine into these molecules often leads to enhanced biological activity and improved physicochemical properties. researchgate.net

The this compound scaffold possesses the key structural features that are sought after in the development of new agrochemicals. The fluorinated pyridine core is present in many successful fungicides. nih.govnih.gov For example, pyrimidine (B1678525) derivatives, which share structural similarities with pyridines, have been extensively studied and commercialized as agricultural fungicides. nih.gov

The synthetic handles on this compound allow for the creation of diverse libraries of compounds that can be screened for their efficacy against various plant pathogens and pests. The iodo-group can be replaced with a variety of substituents through cross-coupling reactions, while the hydroxyl and fluoro groups can be further modified to fine-tune the biological activity and spectrum of the resulting molecules. The development of new fungicides is particularly important due to the increasing incidence of resistance to existing treatments. nih.gov Halopyrazole-containing compounds, which could potentially be synthesized from precursors like this compound, have shown significant insecticidal and fungicidal activities. mdpi.com

Table 4: Important Structural Motifs in Agrochemicals

Agrochemical ClassKey Structural MotifRelevance of this compound
FungicidesFluorinated Pyridine/PyrimidineThe core scaffold is a fluorinated pyridine.
Insecticides/FungicidesHalopyrazoleCan be potentially synthesized from this precursor.
HerbicidesSubstituted PyridineProvides a versatile platform for derivatization.

Environmental Fate and Degradation Studies of Halogenated Pyridinols

Hydroxylation Mechanisms and Kinetics in Aquatic Environments

Hydroxylation is a critical initial step in the aerobic biodegradation of many aromatic compounds, including pyridine (B92270) derivatives. researchgate.net This process, often mediated by microbial monooxygenase or dioxygenase enzymes, introduces hydroxyl groups onto the aromatic ring, increasing its polarity and susceptibility to further degradation.

The kinetics of such reactions are influenced by environmental factors such as pH, temperature, and the presence of co-metabolites. For example, the photocatalytic degradation of pyridine has been shown to be more efficient at an acidic pH, which promotes the formation of the pyridinium (B92312) ion and enhances its adsorption to catalyst surfaces. preprints.org While not a direct measure of microbial hydroxylation kinetics, this highlights the importance of pH in influencing the state and reactivity of pyridine compounds in aquatic systems.

General principles of microbial degradation of halogenated compounds suggest that the nature and position of the halogen substituents significantly impact biodegradability. nih.gov The presence of both fluorine and iodine on the pyridine ring of 6-fluoro-4-iodopyridin-3-ol likely influences its susceptibility to enzymatic attack.

Stability and Transformation Pathways under Environmental Conditions

The stability of this compound in the environment is determined by its resistance to both microbial degradation and abiotic processes like photolysis and hydrolysis.

Microbial Degradation: Microorganisms have evolved diverse pathways for the degradation of halogenated compounds. nih.gov The degradation of pyridine and its derivatives by various bacterial strains, such as Pseudomonas and Arthrobacter species, has been documented. nih.govnih.gov These pathways often involve initial hydroxylation followed by ring cleavage. researchgate.net The plasmid-borne nature of some pyridine degradation genes suggests the potential for horizontal gene transfer, which could expand the range of microorganisms capable of degrading such compounds. nih.gov

However, the presence of a carbon-fluorine bond, known for its strength, can render compounds recalcitrant to microbial degradation. Conversely, the carbon-iodine bond is weaker and more susceptible to cleavage. This suggests that an initial deiodination step could be a potential transformation pathway for this compound.

Abiotic Degradation: Photodegradation is a significant abiotic pathway for the transformation of many organic pollutants in sunlit surface waters. Halogenated compounds, in particular, can be susceptible to photolysis. Studies on halogenated organic disinfection by-products have shown that iodinated compounds are more rapidly photodegraded than their brominated or chlorinated counterparts due to the lower bond energy of the C-I bond. researchgate.net This suggests that the 4-iodo substituent in this compound could be a primary site for photochemical degradation, leading to deiodination.

The hydroxylated products of pyridine compound metabolism may also be susceptible to photochemical degradation, as they may absorb light in the solar actinic range (wavelengths >300 nm). researchgate.net

The general stability and reactivity of halogenated pyridinols can be inferred from related compounds. The table below presents some physicochemical properties of 3-iodopyridin-4-ol (B189408) and 4-iodo-pyridin-3-ol, which are structurally similar to the target compound but lack the fluorine substituent. These properties can influence their distribution and fate in the environment.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPpKa
3-Iodopyridin-4-olC₅H₄INO221.001.826.9
4-Iodo-pyridin-3-olC₅H₄INO221.00--

Data for 3-Iodopyridin-4-ol from . Data for 4-Iodo-pyridin-3-ol from chemicalbook.com. Note that experimental data for 4-iodo-pyridin-3-ol's LogP and pKa were not available in the searched sources.

Future Research Directions for 6 Fluoro 4 Iodopyridin 3 Ol

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 6-fluoro-4-iodopyridin-3-ol and its derivatives. While existing methods may provide access to this compound, future research should focus on pioneering novel synthetic strategies that offer improvements in terms of yield, scalability, and sustainability.

Another critical area for exploration is the development of greener synthetic methodologies . This could involve the use of more environmentally benign solvents, catalysts, and reagents. For instance, exploring biocatalytic or chemo-enzymatic approaches could lead to highly selective and sustainable methods for the synthesis of this compound and its analogs. nih.govacs.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-Stage FunctionalizationReduced step count, increased efficiencyDevelopment of selective C-H activation methods for fluorination and iodination of pyridinols.
Flow ChemistryImproved safety, scalability, and reproducibilityOptimization of reaction conditions and reactor design for continuous production.
Green ChemistryReduced environmental impact, increased sustainabilityExploration of biocatalysis, chemo-enzymatic methods, and eco-friendly solvents. nih.govacs.org

Advanced Mechanistic Characterization of Reactivity and Biological Interactions

A thorough understanding of the reactivity and biological interactions of this compound is crucial for its rational design as a lead compound in drug discovery. The electronic properties of the pyridine (B92270) ring are significantly influenced by the presence of both an electron-withdrawing fluorine atom and a larger, more polarizable iodine atom.

Future research should employ advanced spectroscopic and computational techniques to elucidate the precise electronic nature of the molecule and its reactivity in various chemical transformations. This includes detailed studies of its participation in key reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are essential for generating diverse libraries of derivatives.

Furthermore, understanding the structure-activity relationship (SAR) is paramount. nih.govresearchgate.netmdpi.comresearchgate.net Systematic modifications of the core structure and analysis of the resulting changes in biological activity will provide invaluable insights. For instance, investigating how the replacement of the iodine atom with other halogens or functional groups affects binding to biological targets can guide the design of more potent and selective compounds. researchgate.net The antiproliferative activity of pyridine derivatives has been shown to be influenced by the presence and position of various functional groups, including halogens. mdpi.comresearchgate.net

Research AreaTechniques and ApproachesExpected Outcomes
Reactivity ProfilingKinetic studies, DFT calculations, Hammett analysisA predictive understanding of the compound's behavior in various synthetic transformations.
Mechanistic StudiesIn-situ reaction monitoring (e.g., NMR, IR), isotopic labelingDetailed elucidation of reaction pathways for key functionalization reactions.
Biological Interaction MappingX-ray crystallography of protein-ligand complexes, NMR spectroscopyIdentification of key binding interactions with biological targets, guiding rational drug design.

Development of Chiral Analogs and Enantioselective Synthesis

The introduction of chirality into the this compound scaffold opens up new avenues for exploring its potential in asymmetric catalysis and as a source of enantiomerically pure drug candidates. The development of chiral analogs and efficient methods for their enantioselective synthesis is therefore a critical future research direction.

One approach is the synthesis of derivatives with stereocenters on side chains attached to the pyridine ring. This could be achieved through asymmetric synthesis or by chiral resolution of racemic mixtures. Furthermore, the development of atropisomeric analogs , where restricted rotation around a single bond leads to chirality, could be a novel and exciting area of investigation.

A significant challenge and opportunity lies in the development of catalytic enantioselective methods for the synthesis of chiral pyridines. rsc.orgresearchgate.net This could involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, also hold great promise for the efficient production of enantiomerically pure derivatives. nih.govacs.orgresearchgate.net

Chirality ApproachSynthetic StrategyPotential Applications
Stereocenters on Side ChainsAsymmetric synthesis, chiral resolutionDevelopment of enantiomerically pure drug candidates with improved efficacy and reduced side effects.
Atropisomeric AnalogsDesign of sterically hindered biaryl or aryl-heteroaryl systemsNovel chiral ligands for asymmetric catalysis, unique molecular probes.
Catalytic Enantioselective SynthesisUse of chiral transition metal catalysts, organocatalystsEfficient and scalable production of a wide range of chiral pyridine derivatives. rsc.orgresearchgate.net
Chemo-enzymatic MethodsCombination of enzymatic and chemical transformationsSustainable and highly selective synthesis of enantiopure compounds. nih.govacs.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in SAR and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of novel compounds based on the this compound scaffold. nih.gov These computational tools can be leveraged for both predicting biological activity and optimizing synthetic pathways.

In the realm of Structure-Activity Relationship (SAR) analysis , ML models can be trained on existing data to predict the biological activity of virtual compounds. nih.gov This allows for the rapid in-silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing. Generative AI models can even propose entirely new molecular structures with desired properties. youtube.com

For synthesis planning , AI and ML algorithms can predict the outcomes of chemical reactions, identify potential side products, and even suggest optimal reaction conditions. rjptonline.orgnips.ccyoutube.comnih.govchemrxiv.org This can significantly reduce the time and resources required for synthetic route development. By analyzing vast amounts of chemical literature, these tools can uncover novel synthetic strategies that may not be immediately obvious to a human chemist.

AI/ML ApplicationMethodologyImpact on Research
Predictive SAR ModelingQuantitative Structure-Activity Relationship (QSAR) models, deep learningRapid identification of promising drug candidates from virtual libraries, reducing experimental screening efforts. nih.gov
Generative Molecular DesignRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)De novo design of novel molecules with optimized properties, expanding the accessible chemical space. youtube.com
Retrosynthetic AnalysisAI-powered retrosynthesis softwareAutomated design of synthetic routes, accelerating the synthesis of target molecules.
Reaction Outcome PredictionMachine learning models trained on reaction databasesImproved efficiency in synthetic planning by predicting reaction yields and identifying potential challenges. rjptonline.orgnips.ccyoutube.comnih.govchemrxiv.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new medicines, materials, and technologies.

Q & A

Basic: What are the optimal synthetic routes for 6-fluoro-4-iodopyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer:
A common synthesis involves hydrolyzing 2-fluoro-4-iodo-5-methoxymethoxy-pyridine using 3 M HCl in THF at 60°C for 3 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. This method achieves a 97% yield . Key factors include:

  • Temperature control : Higher temperatures accelerate hydrolysis but may degrade sensitive intermediates.
  • Solvent selection : THF enhances solubility of intermediates, while ethyl acetate aids in efficient extraction.
  • pH adjustment : Slow addition of sodium bicarbonate prevents emulsion formation during neutralization.

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR confirms fluorine presence, while 1H^{1}\text{H} NMR identifies hydroxyl and aromatic protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 240 [M+1]+^+ .
  • X-ray Crystallography : Resolves atomic positions and bond angles, critical for verifying regiochemistry (e.g., iodine at the 4-position) .
  • HPLC : Quantifies purity by separating residual starting materials or byproducts .

Advanced: How does the electronic environment of the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The C–I bond in this compound is highly polarized due to electron-withdrawing fluorine and hydroxyl groups, making it reactive in Suzuki or Ullmann couplings. Key considerations:

  • Activation Energy : Fluorine’s inductive effect lowers the energy barrier for oxidative addition in palladium-catalyzed reactions .
  • Steric Effects : The 4-iodo substituent’s position minimizes steric hindrance, favoring coupling with bulky arylboronic acids.
  • Competing Pathways : Competing hydrolysis of the C–I bond may occur if moisture is present; anhydrous conditions (e.g., DMF under nitrogen) are recommended .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise due to:

  • Impurity Profiles : Trace byproducts (e.g., dehalogenated derivatives) can skew bioactivity results. Validate purity via HPLC and MS .
  • Assay Conditions : Fluorine’s metabolic stability (enhanced lipophilicity) may show varied effects in cell-based vs. enzyme assays .
  • Structural Analogues : Compare activity with derivatives like 6-chloro-5-iodopyridin-3-ol to isolate electronic vs. steric contributions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Iodine substituents are prone to photodegradation; store in amber vials at -20°C .
  • Moisture Control : The hydroxyl group increases hygroscopicity; use desiccants in sealed containers.
  • pH Stability : Avoid strongly acidic/basic conditions to prevent hydrolysis of the C–I bond .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases), leveraging fluorine’s electronegativity for hydrogen-bond interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments to assess stability of protein-ligand complexes.
  • QSAR Models : Correlate substituent effects (e.g., iodine’s polarizability) with activity data from analogues like 6-(4-fluoro-3-trifluoromethylphenyl)pyridin-3-ol .

Basic: How does this compound compare structurally to related pyridine derivatives?

Methodological Answer:

CompoundStructural DifferencesKey Implications
5-Fluoro-3-iodopyridin-2-olHydroxyl at 2-position, iodine at 3-positionAltered hydrogen-bonding capacity and regioselectivity in reactions
6-Chloro-5-iodopyridin-3-olChloro vs. fluoro substituentChlorine’s lower electronegativity reduces oxidative stability
2,6-Dibromo-4-iodopyridin-3-olBromine substituentsIncreased steric bulk hinders cross-coupling efficiency

Advanced: What strategies optimize regioselectivity in functionalizing this compound?

Methodological Answer:

  • Directed Ortho-Metalation : Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group, directing electrophiles to the 2-position .
  • Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent unwanted side reactions during iodination or fluorination .
  • Microwave Assistance : Accelerate reactions requiring high temperatures (e.g., Sonogashira coupling) while minimizing decomposition .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicology : No FDA approval for human/animal use; avoid inhalation or skin contact due to potential iodide toxicity .
  • Waste Disposal : Iodinated waste requires specialized treatment (e.g., sodium thiosulfate reduction) to prevent environmental release .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., THF/HCl mixtures) .

Advanced: How can isotopic labeling (e.g., 18F^{18}\text{F}18F) of this compound enhance pharmacokinetic studies?

Methodological Answer:

  • Radiotracer Synthesis : Replace fluorine with 18F^{18}\text{F} via nucleophilic aromatic substitution for PET imaging .
  • Metabolic Tracking : Use 13C^{13}\text{C}-labeled pyridine rings to trace metabolic pathways in vivo via NMR .
  • Stability Challenges : 18F^{18}\text{F}’s short half-life (110 min) necessitates rapid purification and formulation .

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